molecular formula C15H14FNO4S B2387103 2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 952946-42-8

2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid

Cat. No.: B2387103
CAS No.: 952946-42-8
M. Wt: 323.34
InChI Key: OBZWRYGILKTVOH-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C15H14FNO4S It is known for its unique structural features, which include a fluorobenzyl group, a methylsulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid typically involves the reaction of 2-fluorobenzylamine with methylsulfonyl chloride, followed by the introduction of a benzoic acid group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.

    Substitution: The fluorobenzyl and methylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols

Scientific Research Applications

2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can be useful in drug discovery and development.

    Medicine: The compound’s unique structural features make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, where its functional groups can impart desirable properties.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the methylsulfonyl group can modulate its reactivity and stability. The benzoic acid moiety may also play a role in the compound’s overall activity by influencing its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic acid: Shares the benzoic acid moiety but lacks the fluorobenzyl and methylsulfonyl groups.

    Methylsulfonylbenzylamine: Contains the methylsulfonyl and benzylamine groups but lacks the benzoic acid moiety.

    Fluorobenzylamine: Contains the fluorobenzyl group but lacks the methylsulfonyl and benzoic acid moieties.

Uniqueness

2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl-methylsulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-22(20,21)17(10-11-6-2-4-8-13(11)16)14-9-5-3-7-12(14)15(18)19/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZWRYGILKTVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1F)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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